N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inflammatory Pain Management
This compound has been effective in preventing capsaicin-induced eye wiping and reversing thermal and mechanical hyperalgesia in models of inflammatory pain .
Enzyme Inhibition
It exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes, which are involved in various physiological processes .
Crystal Structure Analysis
The crystal structure of related compounds has been determined, which can aid in understanding molecular interactions and drug design .
OLED Fabrication
Derivatives of this compound have been synthesized for high-performance deep-blue light-emitting diodes, which are crucial for display technology .
Antibacterial Applications
It showed significant bacterial biofilm growth inhibition, particularly against B. subtilis and E. coli, suggesting potential for antibacterial treatments .
Therapeutic Applications
Pharmaceutical Testing
It is used as a reference standard in pharmaceutical testing to ensure accurate results .
Anti-bacterial Potential
Research has been conducted to investigate the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinestrases and lipoxygenase enzymes) through non-covalent interactions, leading to their inhibition .
Biochemical Pathways
Inhibition of lipoxygenase enzymes would affect the arachidonic acid pathway, which is involved in the production of leukotrienes, substances that mediate inflammation .
Result of Action
Inhibition of lipoxygenase enzymes could potentially reduce the production of leukotrienes, thereby reducing inflammation .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-7-21-12-14(18(20-21)25-8-4-2)17(22)19-13-5-6-15-16(11-13)24-10-9-23-15/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHFLTLJRORGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.